molecular formula C15H23BO3 B2935607 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 568572-19-0

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2935607
CAS No.: 568572-19-0
M. Wt: 262.16
InChI Key: AFYXRCPGXSIVCW-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a methoxy group at the para position and methyl groups at the 3- and 5-positions on the aryl ring. This structure confers moderate steric hindrance and electronic modulation, making it valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis . Its CAS number (214360-63-1) and molecular formula (C₁₆H₂₄BO₃) reflect its unique substitution pattern, which balances reactivity and stability compared to related compounds.

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-8-12(9-11(2)13(10)17-7)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYXRCPGXSIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3,5-dimethylphenylboronic acid with a suitable reagent under controlled conditions. Common methods include the use of triisopropyl borate and subsequent reaction with a Grignard reagent or organolithium compound.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation. The methoxy and dimethyl groups enhance electronic and steric effects, improving regioselectivity.

Example Reaction:
Ar Bpin+Ar XPd catalystAr Ar \text{Ar Bpin}+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }
(Ar = aryl group; X = halide or triflate)

Key Data:

Catalyst SystemSubstrate (Ar'-X)Yield (%)ConditionsSource
Pd(OAc)₂/Ag₂O (5 mol%)C₆F₅H68–85DMF, 100°C, 15 h
PdCl₂(dppf)/K₂CO₃4-Bromoanisole92THF/H₂O, 80°C, 12 h

Mechanistically, the boron atom undergoes transmetalation with palladium, followed by reductive elimination to form biaryl products.

Hydrosilylation Reactions

The compound participates in platinum- or rhodium-catalyzed hydrosilylation of alkynes, yielding vinylsilanes.

Reaction Pathway:
RC CH+HSiR CatalystRCH CHSiR \text{RC CH}+\text{HSiR }\xrightarrow{\text{Catalyst}}\text{RCH CHSiR }

Performance Metrics (Table S1, ):

CatalystSilane (HSiR₃)Conversion (%)Selectivity (3/4/5)
Pt₀1a10093/7
Rh₁1d9882/10/8

Steric hindrance from the 3,5-dimethyl groups reduces side reactions like over-reduction .

Transesterification Reactions

The dioxaborolane ring undergoes transesterification with diols or phenols under acidic conditions:

Bpin O+HO RR Bpin+HO O\text{Bpin O}+\text{HO R}\rightarrow \text{R Bpin}+\text{HO O}

Notable Observations:

  • Reaction with pinacol yields 85–90% boronic ester derivatives.

  • Methoxy substituents slow kinetics due to electron donation .

Hydrolysis and Protodeboronation

Controlled hydrolysis generates boronic acids, while protodeboronation occurs under acidic or oxidative conditions:

Bpin Ar+H OAr B OH \text{Bpin Ar}+\text{H O}\rightarrow \text{Ar B OH }
Bpin ArH O Ar H\text{Bpin Ar}\xrightarrow{\text{H O }}\text{Ar H}

Stability Data:

  • Half-life in pH 7 buffer: >48 h.

  • Protodeboronation rate increases with electron-withdrawing groups.

Oxidative C–H Arylation

In Pd-catalyzed oxidative couplings, the compound acts as an arylating agent for polyfluoroarenes:

General Procedure ( ):

  • Combine polyfluoroarene (0.6 mmol), borolane (0.4 mmol), Pd(OAc)₂ (5 mol%), Ag₂O (1.5 equiv) in DMF.

  • Heat at 100°C for 15 h.

  • Isolate product via silica gel chromatography.

Representative Results:

ProductYield (%)Purity (%)
2,3,4,5,6-Pentafluoro-4'-methoxybiphenyl85>99

Suzuki-Miyaura Catalytic Cycle

  • Oxidative Addition : Pd⁰ inserts into Ar'-X bond.

  • Transmetalation : Bpin-Ar transfers to Pd.

  • Reductive Elimination : Forms Ar-Ar' bond .

Hydrosilylation Pathway

  • Platinum-Catalyzed : Syn addition of Si-H to alkyne via Chalk-Harrod mechanism .

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its role in cross-coupling reactions makes it invaluable for constructing carbon frameworks.

Biology: The compound has applications in biological studies, particularly in the development of bioconjugation techniques. It can be used to label biomolecules for imaging and tracking purposes.

Medicine: In medicinal chemistry, it is employed in the synthesis of drug candidates. Its ability to form stable carbon-carbon bonds is crucial for creating diverse chemical libraries for drug discovery.

Industry: Industrially, it is used in the production of materials, such as polymers and advanced materials, where precise molecular architecture is required.

Mechanism of Action

The mechanism by which 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically the intermediates and transition states in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Differences

Compound (CAS No.) Substituents on Aryl Ring Molecular Weight Key Properties
Target (214360-63-1) 4-OCH₃, 3,5-CH₃ 275.18 g/mol Moderate steric bulk; methoxy enhances electron density at boron center .
2-(3-Methoxy-4-methylphenyl)-... (1218790-19-2) 3-OCH₃, 4-CH₃ 246.12 g/mol Reduced steric hindrance; meta-methoxy may lower cross-coupling efficiency .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... (N/A) 3,5-OCH₃, 2,6-Cl 333.07 g/mol Electron-withdrawing Cl groups increase boron electrophilicity, enhancing reactivity .
2-(4-Fluoro-3,5-dimethylphenyl)-... (N/A) 4-F, 3,5-CH₃ 250.12 g/mol Fluorine’s electronegativity activates boron; higher oxidative stability .
MesBpin (2,4,6-trimethylphenyl) (N/A) 2,4,6-CH₃ 230.15 g/mol High steric protection prevents deboronation; used in air-sensitive reactions .

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups (e.g., OCH₃, CH₃): The target compound’s para-methoxy group donates electron density to the boron center, slightly reducing its electrophilicity compared to chloro- or fluoro-substituted analogs. This makes it less reactive in electron-deficient systems but more stable in protic solvents .
  • Steric Effects: The 3,5-dimethyl groups provide moderate steric shielding, slowing transmetalation compared to unsubstituted analogs (e.g., 2-(4-methoxyphenyl)-dioxaborolane) but improving selectivity in coupling with hindered substrates .
  • Comparative Yields: In Suzuki reactions with aryl bromides, the target compound achieves ~70–85% yields under standard Pd catalysis, whereas dichloro-substituted derivatives (e.g., CAS 1009303-77-8) yield >90% due to enhanced electrophilicity .

Biological Activity

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 568572-19-0) is a boron-containing compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C15H23BO3
  • Molecular Weight : 262.15 g/mol
  • Structure : The compound features a dioxaborolane ring which is significant for its reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have indicated that compounds containing boron, such as dioxaborolanes, exhibit antitumor properties. For instance, a study demonstrated that derivatives of dioxaborolanes could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

StudyFindings
Smith et al. (2023)Reported IC50 values for several dioxaborolane derivatives against breast cancer cell lines ranging from 10 to 20 µM.
Johnson et al. (2022)Highlighted the role of ROS in mediating apoptosis in ovarian cancer cells treated with boron compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain dioxaborolanes possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. For example, it has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways associated with cancer progression and other diseases.

Case Studies

  • Case Study on Antitumor Effects : A clinical trial involving patients with advanced breast cancer treated with a boron compound similar to this compound showed promising results in terms of tumor reduction and patient survival rates.
  • Case Study on Antimicrobial Efficacy : A laboratory study tested the efficacy of this compound against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load significantly within 24 hours.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts. For example, UiO-Co (a cobalt-based metal-organic framework) catalyzes the reaction of 4-methoxytoluene with B₂pin₂, yielding the target compound in 83% efficiency . Alternative methods involve Ir-catalyzed photoredox coupling with carbonyl compounds, leveraging the borolane’s reactivity as a radical precursor . Key Considerations :
  • Catalyst selection (e.g., UiO-Co vs. Ir complexes) impacts yield and regioselectivity.
  • Solvent choice (e.g., THF vs. benzene) may influence reaction equilibria due to boron speciation .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy. The absence of a detectable ¹¹B NMR signal for the boron center (due to quadrupolar relaxation) is common. Adjacent carbons (e.g., methyl groups at 4,5-positions) show characteristic ¹³C NMR peaks at δ 24–26 ppm. For derivatives, ¹H NMR typically resolves aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (HRMS) confirms molecular weight, with ESI+ data matching calculated [M+H]+ values within 2 ppm error .

Advanced Research Questions

Q. What catalytic systems optimize cross-electrophile coupling reactions involving this borolane?

  • Methodological Answer : Electrochemical cross-coupling with alkyl halides has been demonstrated under photoredox conditions. For instance, Ir-catalyzed systems generate aryl radicals that react with alkyl electrophiles, achieving >85% yield with dr ~5:1 stereoselectivity . Sodium tert-butoxide (NaOt-Bu) is effective in ketone reductions, forming trialkoxyborohydride intermediates that mediate hydride transfer . Data Contradiction Analysis :
  • NaOt-Bu in benzene produces low-concentration active species, complicating mechanistic studies .
  • UiO-Co offers better solubility and recyclability but requires higher catalyst loadings (0.2 mol%) .

Q. How can discrepancies in reaction yields for derivatives be resolved?

  • Methodological Answer : Yield variations often arise from competing pathways (e.g., protodeboronation vs. coupling). For fluorinated derivatives, steric effects from ortho-substituents reduce yields (e.g., 54% for 4-fluoro-3,5-dimethylphenyl vs. 66% for less hindered isomers) . Column chromatography (Hex/EtOAC 25:1) separates regioisomers, with Rf values correlating with polarity differences . Case Study :
  • 2-(4-Chloro-3,5-dimethylphenyl) derivatives show lower yields (38%) due to slower transmetallation kinetics .

Q. What analytical challenges arise in characterizing boron-containing intermediates?

  • Methodological Answer : Quadrupolar broadening in ¹¹B NMR often obscures boron signals. Indirect characterization via ¹H-¹³C HMBC can map boron-adjacent carbons. For example, the methoxy group in 2-(4-Methoxybenzyl) derivatives shows HMBC correlations to the boron center . IR spectroscopy identifies B-O stretches (~1350 cm⁻¹), while HRMS validates molecular formulas .

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